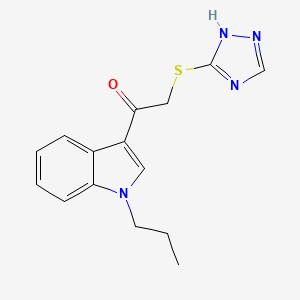
N-(2-methoxyethyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-methoxyethyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
MPEP acts as a negative allosteric modulator of N-(2-methoxyethyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, binding to a site distinct from the glutamate binding site and reducing the receptor's activity. This results in a decrease in the release of neurotransmitters such as glutamate and GABA, leading to a modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of neuroinflammation, and the improvement of cognitive function. It has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPEP as a research tool is its selectivity for N-(2-methoxyethyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. However, its use in in vivo experiments can be limited by its poor pharmacokinetic properties, including low bioavailability and rapid metabolism.
Direcciones Futuras
There are several potential future directions for research involving MPEP, including the development of more potent and selective N-(2-methoxyethyl)-4-(2-pyridinyl)-1-piperazinecarboxamide antagonists, the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and the exploration of its role in synaptic plasticity and learning and memory. Additionally, further studies are needed to better understand the pharmacokinetic properties of MPEP and to develop more effective delivery methods for in vivo experiments.
Aplicaciones Científicas De Investigación
MPEP has been widely used in scientific research as a tool to study the role of N-(2-methoxyethyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as the development and progression of neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-11-6-15-13(18)17-9-7-16(8-10-17)12-4-2-3-5-14-12/h2-5H,6-11H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGAISZOZWCQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4441397.png)
![N-[4-(cyanomethyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441402.png)
![6-[(2-ethoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441410.png)
![N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441414.png)


![6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine](/img/structure/B4441473.png)
![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)

![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-3-methylpiperidine hydrochloride](/img/structure/B4441481.png)


![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441505.png)